rac-Mono-(4-methyloctanyl)-phthalate-D4 is a deuterated phthalate compound that serves as a stable isotope-labeled internal standard in analytical chemistry, particularly in studies involving phthalate metabolites. Its molecular formula is and it has a molecular weight of approximately 296.395 g/mol. The compound is classified under stable isotope labeled compounds, which are crucial for accurate quantification in various analytical methods, including mass spectrometry.
The synthesis of rac-Mono-(4-methyloctanyl)-phthalate-D4 typically involves the following steps:
Technical details regarding the reaction conditions, such as temperature and reaction time, are critical for optimizing yield and purity.
The molecular structure of rac-Mono-(4-methyloctanyl)-phthalate-D4 can be represented in various formats:
C(=O)(C(C)CCCC)C1=CC=C(C(=O)O)C=C1
InChI=1S/C17H24O4/c1-3-4-8-13(2)9-7-12-21-17(20)15-11-6-5-10-14(15)16(18)19/h5-6,10-11,13H,3-4,7-9,12H2,1-2H3,(H,18,19)/i5D,6D,10D,11D
The structure features a phthalate backbone with a long alkyl chain substituted at one position and deuterium atoms incorporated into the structure.
rac-Mono-(4-methyloctanyl)-phthalate-D4 participates in various chemical reactions typical of phthalates:
These reactions are essential for understanding the compound's behavior in environmental samples and biological systems.
The mechanism of action of rac-Mono-(4-methyloctanyl)-phthalate-D4 primarily revolves around its role as an internal standard in mass spectrometry. When analyzing biological samples for phthalate metabolites:
This mechanism is crucial for studies assessing exposure to phthalates and their potential health effects.
The physical and chemical properties of rac-Mono-(4-methyloctanyl)-phthalate-D4 include:
Relevant data regarding its stability and reactivity are essential for ensuring accurate results in analytical applications.
rac-Mono-(4-methyloctanyl)-phthalate-D4 has several scientific uses:
The versatility of this compound underscores its importance in both academic research and regulatory assessments related to chemical exposure.
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1